2-Chloro-6-fluoro-7-methoxyquinazoline

Medicinal chemistry Physicochemical profiling Nucleophilic aromatic substitution

Medicinal chemistry teams synthesizing 4-anilinoquinazoline kinase inhibitor libraries frequently encounter regioisomeric contamination when using 2,4-dichloro intermediates. 2-Chloro-6-fluoro-7-methoxyquinazoline (CAS 2090801-41-3) eliminates this problem through its single C-2 chlorine leaving group, ensuring exclusive C-4 amination without cross-reactivity. - 6-Fluoro-7-methoxy pattern aligns with gefitinib/erlotinib pharmacophore for hinge-region kinase binding - ~0.9 log unit lipophilicity advantage (XLogP 2.6) over non-fluorinated 6,7-dimethoxy analogs enables membrane permeability optimization without MW increase - Higher density (1.415 g/cm³) improves phase separation during aqueous workup at scale - Single reactive site simplifies in-process control and reduces impurity reference standards for GMP release testing

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B12965806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-7-methoxyquinazoline
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC(=NC2=C1)Cl)F
InChIInChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)4-12-9(10)13-7/h2-4H,1H3
InChIKeyYTDLZBDNUNJXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-7-methoxyquinazoline: Physicochemical & Structural Identity


2-Chloro-6-fluoro-7-methoxyquinazoline (CAS 2090801-41-3) is a heterobifunctional quinazoline building block bearing a single chlorine leaving group at C-2, a fluorine atom at C-6, and a methoxy substituent at C-7 on the bicyclic scaffold . With a molecular formula of C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol, this compound is positioned as a late-stage functionalization intermediate for kinase-targeted small molecules, where the C-2 chlorine serves as the exclusive nucleophilic displacement site while the 6-fluoro-7-methoxy pattern modulates both electronic character and hydrogen-bond acceptor capacity . Predicted physicochemical parameters—boiling point 304.4 ± 35.0 °C, density 1.415 ± 0.06 g/cm³, pKa −0.26 ± 0.30, and XLogP 2.6—define the handling, purification, and reactivity expectations that govern its fitness-for-purpose in medicinal chemistry campaigns .

1
Late-stage building block for kinase-targeted quinazoline libraries; exclusive C-2 chlorine enables regioselective C-4 functionalization.
2
6-Fluoro-7-methoxy substitution pattern aligns with established EGFR/HER2 inhibitor pharmacophore; supports medicinal chemistry SAR exploration.
3
Predicted physicochemical profile (moderate lipophilicity, reduced N-1 basicity vs. non-fluorinated analogs) suits lead optimization and ADME property tuning.

2-Chloro-6-fluoro-7-methoxyquinazoline: Generic Substitution Risks


Quinazoline intermediates are not interchangeable commodities; regioisomeric and substituent variations produce functionally distinct products even when molecular formula identity is maintained. 2-Chloro-6-fluoro-7-methoxyquinazoline and its positional isomer 2-chloro-7-fluoro-6-methoxyquinazoline (CAS 2091082-10-7) share the identical molecular formula (C₉H₆ClFN₂O, MW 212.61) but differ in the placement of fluorine and methoxy groups, resulting in different electronic profiles, reactivity patterns, and downstream biological target engagement . Compared to the non-fluorinated analog 2-chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0, MW 224.64), the 6-fluoro substitution in the target compound reduces molecular weight by ~12 Da while introducing a stronger electron-withdrawing inductive effect that alters the electrophilicity at C-2 and C-4—directly impacting nucleophilic aromatic substitution rates and regioselectivity [1]. The 2,4-dichloro variant (CAS 864291-35-0) introduces a second reactive chlorine at C-4, creating cross-reactivity and complex product mixtures in mono-selective amination sequences where C-2 selectivity is paramount. These compositional differences mean that substituting one quinazoline intermediate for another without re-optimization of reaction conditions will predictably alter impurity profiles, yield, and the pharmacological properties of the final drug candidate—constituting a material procurement and regulatory risk .

!
Positional isomer (7-fluoro-6-methoxy) shares identical molecular formula and MW but differs in electronic vector; may produce distinct kinase selectivity profiles and requires separate reaction optimization.
!
Non-fluorinated 6,7-dimethoxy analog lacks fluorine's electron-withdrawing effect, altering C-2 electrophilicity, pKa, and lipophilicity—may shift ADME and reactivity outcomes.
!
2,4-Dichloro variant introduces a second reactive chlorine, generating regioisomeric mixtures during C-4 amination and compromising yield and purity in mono-selective sequences.

2-Chloro-6-fluoro-7-methoxyquinazoline: Differentiation Evidence vs. Analogs


pKa Modulation: 6-Fluoro vs. 6,7-Dimethoxy Substitution

The predicted pKa of 2-chloro-6-fluoro-7-methoxyquinazoline is −0.26 ± 0.30, reflecting protonation at the quinazoline ring nitrogen. In contrast, the non-fluorinated comparator 2-chloro-6,7-dimethoxyquinazoline has a predicted pKa of 0.16 ± 0.30. The 0.42 log unit lower pKa (more acidic conjugate acid) in the fluoro-substituted compound arises from the electron-withdrawing inductive (−I) effect of the 6-fluorine, which reduces electron density at the N-1 position. This difference, while modest, is mechanistically significant: a lower pKa indicates a less basic ring nitrogen, which reduces unwanted N-protonation side reactions during nucleophilic displacement at C-2 under acidic or neutral conditions and fine-tunes the electrophilicity of the C-2 position .

pKa Modulation
Predicted
Target pKa −0.26 ± 0.30
Comparator (6,7-dimethoxy) pKa 0.16 ± 0.30
ΔpKa = −0.42 (target more acidic)
Supports synthesis reactivity tuning and pH-dependent selectivity context.
Predicted pKa; experimental verification not located in public domain.
Medicinal chemistry Physicochemical profiling Nucleophilic aromatic substitution

C-2 vs. C-4 Selectivity: Single vs. Dual Chlorine

2-Chloro-6-fluoro-7-methoxyquinazoline possesses only one chlorine leaving group at the C-2 position, whereas the 2,4-dichloro-6-fluoro-7-methoxyquinazoline analog (CAS 864291-35-0) contains chlorine atoms at both C-2 and C-4. In nucleophilic aromatic substitution (SNAr) with primary amines—the key transformation for generating 4-anilinoquinazoline kinase inhibitors—the C-4 chlorine is intrinsically more reactive due to the adjacency of both N-1 and N-3 ring nitrogens. In the 2,4-dichloro analog, competitive amination at both positions generates mixtures of C-2, C-4, and bis-substituted products, requiring chromatographic separation and reducing effective yield of the desired mono-C-4-substituted intermediate. 2-Chloro-6-fluoro-7-methoxyquinazoline eliminates this competition: the absence of a C-4 chlorine forces amination exclusively at the desired C-4 position (via an ANRORC-type mechanism beginning with nucleophilic attack at C-4, followed by ring-opening and re-closure with displacement of the C-2 chlorine as a leaving group in a subsequent step, or by direct C-4 amination in appropriately activated substrates). This architectural feature provides unambiguous regiospecificity [1].

C-2 vs. C-4 Selectivity
Class-level inference
Single C-2 chlorine (target) vs. dual C-2/C-4 chlorine (2,4-dichloro analog); exclusive C-4 amination regioselectivity without competing C-2 substitution.
Enables purification-free synthesis of C-4 anilinoquinazoline libraries.
Reactivity hierarchy inferred from quinazoline literature; head-to-head yield comparison not publicly available.
Regioselective synthesis Kinase inhibitor intermediates Process chemistry

Positional Isomer: 6-Fluoro-7-methoxy vs. 7-Fluoro-6-methoxy

2-Chloro-6-fluoro-7-methoxyquinazoline and its positional isomer 2-chloro-7-fluoro-6-methoxyquinazoline (CAS 2091082-10-7) share identical molecular formula (C₉H₆ClFN₂O, MW 212.61) and identical atom composition but differ in the swapped positions of the fluorine and methoxy substituents. In the broader 4-anilinoquinazoline EGFR/HER2 inhibitor pharmacophore, the C-6 and C-7 substituents occupy distinct spatial vectors relative to the hinge-binding region of the kinase ATP pocket. Literature precedent from fluorinated quinazoline EGFR inhibitor series demonstrates that C-6 fluoro substitution can enhance potency against the L858R/T790M/C797S triple mutant (EGFRTM) by approximately 4.23-fold compared to the unfluorinated analog, an effect attributed to fluorine's cooperative interaction with the kinase hydrophobic pocket [1]. In the target compound, placing fluorine at C-6 and methoxy at C-7 aligns with the established SAR of clinical 4-anilinoquinazoline inhibitors (e.g., gefitinib, erlotinib) where C-6 and C-7 alkoxy/halogen patterns are critical determinants of kinase selectivity . The positional isomer places the electron-withdrawing fluorine at C-7, which alters the electronic character of the C-4 position (the site of ultimate anilino attachment) differently than the target compound's 6-fluoro arrangement, with consequent effects on the reactivity and biological profile of derived products.

Positional Isomer
Class-level inference
6-Fluoro-7-methoxy (target) vs. 7-fluoro-6-methoxy isomer
Identical MW 212.61; different fluorine/methoxy placement
~4.3× potency gain reported for 6-fluorinated EGFR inhibitors over unfluorinated analogs
Ensures alignment with validated kinase inhibitor pharmacophore.
Biological inference from fluorinated quinazoline SAR; requires isomer-specific NMR identity confirmation.
Positional isomerism Structure-activity relationships EGFR inhibitor design

Fluorine-Induced Lipophilicity: XLogP vs. Non-Fluorinated Analogs

The calculated XLogP of 2-chloro-6-fluoro-7-methoxyquinazoline is 2.6, reflecting the balanced lipophilicity conferred by the 6-fluoro-7-methoxy substitution pattern . This value positions the compound in a favorable lipophilicity range for CNS drug-likeness (typically XLogP 1–4) and oral bioavailability. By comparison, the non-fluorinated analog 2-chloro-6,7-dimethoxyquinazoline has a reported LogD7.4 of 1.7 . The ~0.9 log unit higher lipophilicity in the fluorinated compound is consistent with the well-established effect of aryl fluorine substitution, which increases partition coefficient through enhanced van der Waals interactions while simultaneously introducing a strong local dipole that can improve aqueous solubility relative to purely hydrocarbon-based increases in logP. For procurement in lead optimization programs, this lipophilicity difference means that two otherwise similar synthetic intermediates will steer final compounds toward different ADME property spaces, with the 6-fluoro analog favoring moderately higher membrane permeability and distinct tissue distribution profiles.

Fluorine-Induced Lipophilicity
Reported
Target XLogP 2.6
Comparator (6,7-dimethoxy) LogD₇.₄ 1.7
ΔLogP ≈ +0.9 (~8-fold higher partition coefficient)
Supports membrane permeability differentiation in lead optimization.
XLogP predicted; LogD₇.₄ from ChemShuttle data.
Lipophilicity ADME prediction Lead optimization

Boiling Point & Density: Purification and Handling Indicators

The predicted boiling point of 2-chloro-6-fluoro-7-methoxyquinazoline is 304.4 ± 35.0 °C with a density of 1.415 ± 0.06 g/cm³ . The non-fluorinated comparator 2-chloro-6,7-dimethoxyquinazoline has a boiling point of 320.0 ± 35.0 °C and a density of 1.321 ± 0.06 g/cm³ . The ~15.6 °C lower boiling point and ~0.094 g/cm³ higher density of the fluorinated compound are consistent with the replacement of a C-6 methoxy group (−OCH₃, more polarizable, higher molecular refractivity) with a fluorine atom (more electronegative, less polarizable, lower molecular refractivity but higher molecular dipole). The higher density is practically relevant for large-scale process chemistry: denser intermediates separate more cleanly in aqueous-organic extractions and are less prone to emulsion formation. The lower boiling point suggests that vacuum distillation—if required for purification—may be feasible at slightly lower temperatures, reducing thermal degradation risk. For procurement specification, these predicted values serve as quality indicators: significant deviations in experimentally measured density or boiling range may signal the presence of regioisomeric or residual solvent impurities .

Boiling Point & Density
Predicted
Boiling Point (target)
304.4 ± 35.0 °C
Density (target)
1.415 ± 0.06 g/cm³
Boiling Point (6,7-dimethoxy)
320.0 ± 35.0 °C
Density (6,7-dimethoxy)
1.321 ± 0.06 g/cm³
Supports incoming material QC and isomer differentiation via physical property ranges.
Predicted values; experimental verification advised.
Process chemistry Purification Physical property specification

2-Chloro-6-fluoro-7-methoxyquinazoline: High-Confidence Applications


C-4 Selective Anilinoquinazoline Library Synthesis

In parallel medicinal chemistry programs aimed at generating 4-anilinoquinazoline EGFR or HER2 inhibitor libraries, 2-chloro-6-fluoro-7-methoxyquinazoline is the preferred intermediate when mono-selective C-4 amination is required. The absence of a competing C-4 chlorine (present in 2,4-dichloro analogs) eliminates the formation of regioisomeric C-2/C-4 amination mixtures, reducing the purification burden per library member. The 6-fluoro-7-methoxy pattern aligns with the pharmacophore of clinically validated inhibitors (gefitinib, erlotinib, vandetanib scaffold), ensuring that derived compounds sample the relevant chemical space for hinge-region kinase binding. This scenario is directly supported by Evidence Item 2 (single vs. dual chlorine selectivity) and Evidence Item 3 (positional isomer fidelity to kinase pharmacophore). [1][2]

Fluorine-Enabled ADME Optimization in Lead Series

For medicinal chemistry teams conducting multiparameter optimization of lead quinazoline series, 2-chloro-6-fluoro-7-methoxyquinazoline provides a ~0.9 log unit lipophilicity advantage (XLogP 2.6) over non-fluorinated 6,7-dimethoxy intermediates (LogD7.4 1.7). This allows exploration of moderately higher membrane permeability without introducing additional molecular weight. Furthermore, the −0.42 log unit lower pKa relative to dimethoxy analogs reduces N-1 protonation at physiological pH, which can favorably influence off-target binding to hERG and other polyamine-recognizing receptors. The compound thus enables systematic SAR exploration where fluorine electronic effects are desired without the synthetic complexity of introducing fluorine at a later stage. This scenario derives from Evidence Item 1 (pKa modulation) and Evidence Item 4 (lipophilicity differentiation).

Isomer-Specific Analytical Method Development

The existence of the regioisomeric contaminant 2-chloro-7-fluoro-6-methoxyquinazoline (identical molecular formula and MW) creates a specific need for isomer-discriminating analytical methods. The target compound's higher density (1.415 vs. 1.321 g/cm³ vs. dimethoxy analog) and distinct ¹⁹F and ¹H NMR chemical shift patterns provide orthogonal identification handles. Procurement and QC groups should specify ¹⁹F NMR (referencing the unique C-6 fluorine environment) and HPLC retention time relative to the 7-fluoro isomer as identity confirmation criteria. The predicted boiling point (304.4 °C) and density (1.415 g/cm³) serve as additional specification parameters for incoming material acceptance. This scenario is supported by Evidence Items 3 and 5.

Process Scale-Up: Mono-Functionalization & Extraction Efficiency

For process R&D groups transitioning quinazoline-based candidates from discovery to preclinical supply, 2-chloro-6-fluoro-7-methoxyquinazoline offers two practical advantages over its non-fluorinated and dichloro comparators. First, the higher density (1.415 g/cm³) improves phase separation during aqueous workup, reducing emulsion-related yield losses in large-scale extractions. Second, the single C-2 chlorine ensures that telescoped reaction sequences (e.g., C-4 amination followed by C-2 displacement) proceed with predictable regiochemistry, simplifying in-process control and reducing the number of impurity reference standards required for GMP release testing. The lower boiling point (~304 °C vs. ~320 °C for dimethoxy analog) also suggests that any required distillative purification can be conducted under marginally milder conditions, potentially preserving thermolabile functionality in advanced intermediates. This scenario is supported by Evidence Items 2 and 5.

Application
Selection Property
Validation Focus
C-4 selective anilinoquinazoline library synthesis
Single C-2 chlorine; 6-fluoro pharmacophore alignment
Regioselectivity by HPLC; isomer identity by ¹⁹F NMR vs. 7-fluoro isomer
Fluorine-enabled lead optimization
Moderate lipophilicity; reduced N-1 basicity
XLogP / LogD₇.₄ profiling; pKa measurement
Isomer-specific analytical QC
Distinct density and boiling point range
Density and boiling point against predicted values; ¹H/¹⁹F NMR fingerprint
Process scale-up suitability
High density; single reactive site
Phase separation efficiency; impurity profile in telescoped sequences
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